molecular formula C8H16O2 B8703297 1,1-Diethoxy-2-methylprop-1-ene CAS No. 166885-99-0

1,1-Diethoxy-2-methylprop-1-ene

Cat. No.: B8703297
CAS No.: 166885-99-0
M. Wt: 144.21 g/mol
InChI Key: WWFUGKCPYBZQPD-UHFFFAOYSA-N
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Description

Significance and Role as a Ketene (B1206846) Acetal (B89532) Synthon in Organic Synthesis

The primary significance of 1,1-Diethoxy-2-methylprop-1-ene lies in its role as a key reactant in the Johnson-Claisen rearrangement , a powerful and reliable method for carbon-carbon bond formation. numberanalytics.comsynarchive.com This uchicago.eduuchicago.edu-sigmatropic rearrangement converts an allylic alcohol into a γ,δ-unsaturated ester, effectively elongating a carbon chain by two atoms. tcichemicals.com

In this reaction, the allylic alcohol reacts with this compound (often formed in situ from an orthoester like triethyl orthoacetate and an acid catalyst) to generate a mixed ketene acetal intermediate. tcichemicals.comresearchgate.net This intermediate then undergoes the concerted uchicago.eduuchicago.edu-sigmatropic rearrangement to yield the final ester product. The use of this specific ketene acetal allows for the introduction of an isobutyrate fragment into the target molecule. The Johnson-Claisen rearrangement is renowned for its high stereoselectivity, a feature that has cemented its importance in the total synthesis of complex natural products. numberanalytics.comnumberanalytics.com

Historical Context of Enol Ether and Ketene Acetal Chemistry

The chemistry of enol ethers and ketene acetals is intrinsically linked to the development of sigmatropic rearrangements. The foundational discovery in this area was made in 1912 by German chemist Rainer Ludwig Claisen, who first reported the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. numberanalytics.comlibretexts.orgwikipedia.org This reaction, now known as the Claisen rearrangement, was the first documented example of a uchicago.eduuchicago.edu-sigmatropic rearrangement. libretexts.org

The initial discovery paved the way for the development of numerous variations, each expanding the scope and utility of the reaction. The Johnson-Claisen rearrangement , developed by William S. Johnson and colleagues in 1970, specifically utilized orthoesters and allylic alcohols to generate the key ketene acetal intermediate in situ. synarchive.com This modification provided a more practical and stereocontrolled route to γ,δ-unsaturated esters compared to the parent reaction. uchicago.edu

The broader class of ketenes (compounds with a C=C=O functional group) was first studied systematically by Hermann Staudinger in the early 1900s. wikipedia.org While highly reactive and often unstable, the stabilization of ketenes through the formation of acetals, like this compound, proved to be a critical advancement, transforming them into manageable and highly effective synthetic tools. acs.orgvedantu.com

Table 2: Comparison of Key Claisen Rearrangement Variations

RearrangementReactantsProductKey Feature
Claisen Allyl vinyl etherγ,δ-Unsaturated carbonylThe parent uchicago.eduuchicago.edu-sigmatropic rearrangement. wikipedia.org
Johnson-Claisen Allylic alcohol, Orthoester (e.g., Triethyl orthoacetate)γ,δ-Unsaturated esterIn situ formation of a ketene acetal intermediate; offers good stereocontrol. numberanalytics.comlibretexts.org
Ireland-Claisen Allylic carboxylate, Strong base, Silyl (B83357) halideγ,δ-Unsaturated carboxylic acidProceeds via a silyl ketene acetal, often at lower temperatures.

This table is interactive. Users can sort and filter the data based on reactants, products, or key features.

Electronic Structure and Stereochemical Considerations in this compound Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. The two oxygen atoms of the ethoxy groups act as electron-donating groups, pushing electron density into the C=C double bond through resonance. This creates a "push-pull" alkene system, making the C2 carbon atom electron-rich and highly nucleophilic. researchgate.netacs.org This enhanced nucleophilicity is central to its reaction with protonated allylic alcohols to initiate the Johnson-Claisen rearrangement.

The stereochemical outcome of the Johnson-Claisen rearrangement is a hallmark of its utility and is dictated by the geometry of the transition state. The reaction proceeds through a highly ordered, six-membered chair-like transition state. numberanalytics.com This concerted, intramolecular mechanism ensures that the stereochemistry of the starting allylic alcohol is transferred with high fidelity to the newly formed stereocenters in the product. numberanalytics.com The substituents on the allylic alcohol and the ketene acetal will preferentially occupy equatorial positions in the chair transition state to minimize steric hindrance, thus determining the E/Z geometry of the resulting double bond and the relative stereochemistry of adjacent chiral centers. acs.org Factors such as the stereochemistry of the starting alcohol, reaction temperature, and solvent can all influence this stereoselectivity. numberanalytics.com

Properties

CAS No.

166885-99-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1,1-diethoxy-2-methylprop-1-ene

InChI

InChI=1S/C8H16O2/c1-5-9-8(7(3)4)10-6-2/h5-6H2,1-4H3

InChI Key

WWFUGKCPYBZQPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C)C)OCC

Origin of Product

United States

Synthetic Methodologies for 1,1 Diethoxy 2 Methylprop 1 Ene and Its Derivatives

Direct Synthesis Approaches

Direct synthetic methods aim to construct the 1,1-diethoxy-2-methylprop-1-ene molecule in a highly convergent manner, often by forming the core double bond as a final or key step.

Catalyst-Mediated Formations of this compound (e.g., Nickel-Phosphine Complex Catalysis)

Modern organometallic chemistry offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature detailing the direct synthesis of this compound using nickel-phosphine catalysts is not prevalent, the principles of transition metal catalysis are applicable. Nickel-catalyzed reactions are well-established for various transformations, including carbonylative reactions and cross-coupling. nih.gov

A hypothetical approach could involve a nickel-catalyzed cross-coupling reaction. For instance, a vinyl ether precursor could potentially be coupled with an appropriate organometallic reagent. More advanced methods, such as the nickel-catalyzed three-component tandem acylzincation/cyclization of allenes, demonstrate the capacity of nickel catalysts to facilitate complex C-C bond formations under mild conditions, which could be adapted for enol ether synthesis. nih.gov Such a reaction would likely involve an acyl nickel species reacting with an allene, followed by subsequent steps. nih.gov The development of a specific nickel-phosphine catalytic system for the direct synthesis of this compound remains a subject for future research.

Transformations Involving Related Propene and Propyne (B1212725) Systems

A highly effective direct route to substituted enol ethers involves the addition of alcohols to alkynes or the isomerization of allylic ethers. The addition of an alcohol across the triple bond of a propyne derivative can yield the desired ketene (B1206846) acetal (B89532). Research has demonstrated the successful synthesis of the analogous compound, 2-methoxypropene, via the superbase-catalyzed addition of methanol (B129727) to propyne and allene. researchgate.net This reaction proceeds in high yields with excellent conversion of the alcohol. researchgate.net

Extrapolating from this, the synthesis of this compound could be achieved by the addition of ethanol (B145695) to 1-ethoxy-2-methyl-1-propyne. Alternatively, a superbase system could catalyze the isomerization of an allylic ether precursor, such as 3,3-diethoxy-2-methyl-1-propene, to the thermodynamically more stable conjugated system.

Table 1: Superbase-Catalyzed Synthesis of 2-Methoxypropene from Propyne and Methanol

This table is based on analogous reactions and illustrates the potential conditions for the synthesis of the title compound.

Catalyst SystemTemperature (°C)Methanol Conversion (%)2-Methoxypropene Yield (%)
ButOK/NMP100-12075-9480-97
AmtOCs/NMP100-12075-9480-97
KOH/DMSO100-12075-9480-97
Data sourced from a study on methanol addition to propyne. researchgate.net

Elimination Reactions and Related Pathways

Elimination reactions are a cornerstone of alkene synthesis and are readily applied to the formation of ketene acetals. This approach typically involves the dehydrohalogenation of a halo-acetal precursor. A well-documented procedure for the synthesis of the parent ketene diethyl acetal involves the treatment of bromoacetal with a strong base, potassium tert-butoxide, in tert-butyl alcohol. orgsyn.org The reaction proceeds via an E2 mechanism, where the base abstracts a proton alpha to one of the ether oxygens, leading to the formation of the double bond and expulsion of the bromide ion. orgsyn.orgwikipedia.org

For the synthesis of this compound, a plausible precursor would be 2-bromo-1,1-diethoxy-2-methylpropane. Treatment of this tertiary halide with a strong, non-nucleophilic base like potassium tert-butoxide would induce an elimination reaction. Given the tertiary nature of the substrate, both E1 and E2 mechanisms are possible, though a strong, bulky base typically favors the E2 pathway. stackexchange.comstackexchange.com The hydroxide (B78521) ion, acting as a base, removes a proton from a carbon atom adjacent to the one bearing the bromine, leading to the formation of the alkene. libretexts.org

Table 2: General Conditions for Elimination Reaction to Form Ketene Acetal

This table outlines a general procedure based on the synthesis of ketene diethyl acetal.

SubstrateBaseSolventReaction TypeYield (%)
BromoacetalPotassium tert-butoxidetert-Butyl AlcoholE2 Elimination67-75
Data sourced from Organic Syntheses procedure. orgsyn.org

Indirect Synthetic Routes from Precursor Compounds

Indirect routes involve the synthesis of a saturated precursor molecule, which is then converted to the target enol ether in a subsequent step.

Conversion of Orthoesters and Related Acetal Derivatives

Orthoesters, such as triethyl orthoformate and its derivatives, are versatile reagents in organic synthesis. wikipedia.orgatamanchemicals.compenpet.com They are widely used for the formation of acetals and ketals, which can serve as precursors to ketene acetals. nih.govorganic-chemistry.org The saturated analog of the target molecule, 1,1-diethoxy-2-methylpropane (isobutyraldehyde diethyl acetal), can be synthesized by the acid-catalyzed reaction of isobutyraldehyde (B47883) with ethanol. guidechem.com Various catalysts, including methanesulfonic acid and different metal methanesulfonates, have been shown to be effective for this transformation. guidechem.com

Table 3: Catalyst Performance in the Synthesis of Isobutyraldehyde Diethyl Acetal

This table shows the relative activity of different catalysts for the formation of a key precursor.

CatalystRelative Activity
Methanesulfonic acidHighest
Mn(CH₃SO₃)₂High
Zn(CH₃SO₃)₂Moderate
Ni(CH₃SO₃)₂Lower
Cu(CH₃SO₃)₂Lowest
Data derived from a study on acetal synthesis. guidechem.com

Once the saturated acetal is formed, it must be converted to the unsaturated ketene acetal. This can be achieved through various methods, such as halogenation followed by dehydrohalogenation as described in section 2.1.3.

Another powerful method involves the reaction of silyl (B83357) ketene acetals with electrophiles in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). msu.edu While typically used to form new carbon-carbon bonds at the alpha position, variations of this chemistry could potentially be used to generate the desired enol ether structure from a suitable ester precursor, such as ethyl isobutyrate.

Modification of Unsaturated Precursors for Enol Ether Formation

This pathway focuses on starting with a molecule that already contains a carbon-carbon multiple bond and modifying it to generate the final ketene acetal structure. This approach is closely related to the methods described in section 2.1.2. The key strategy involves the addition of an alcohol to an activated alkyne.

The synthesis can be envisioned starting from 1-ethoxy-2-methyl-1-propyne. This unsaturated ether can be prepared through several routes, for instance, by the elimination of hydrogen halide from a dihaloether or by the reaction of an acetylide with an appropriate electrophile. The addition of ethanol to 1-ethoxy-2-methyl-1-propyne, likely under acidic or metal-catalyzed conditions, would then yield this compound. The hydration of alkynes is a well-known method for producing carbonyl compounds through an enol intermediate, and similar principles apply to the addition of alcohols to form enol ethers. libretexts.org

Stereoselective and Regioselective Synthesis of this compound Isomers

The controlled synthesis of specific isomers of this compound, a substituted ketene acetal, is a nuanced challenge in organic chemistry. The arrangement of substituents around the carbon-carbon double bond dictates the molecule's geometry, leading to the possibility of E/Z isomers. Achieving high stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) is paramount for applications where specific isomeric forms are required.

While direct, detailed studies focusing exclusively on the stereoselective synthesis of this compound isomers are not extensively documented in publicly available literature, the principles of ketene acetal and vinyl ether synthesis provide a framework for approaching this challenge. Methodologies such as the Horner-Wadsworth-Emmons reaction and modifications of the Wittig reaction are established routes for the stereoselective formation of alkenes and can be conceptually applied here.

For instance, the Horner-Wittig reaction, which involves the reaction of an α-alkoxy-α-lithio-phosphine oxide with an aldehyde or ketone, is a known method for producing specific geometric isomers of vinyl ethers. rsc.org In a hypothetical application to synthesize this compound, one could envision the reaction of a suitable phosphine (B1218219) oxide derivative with isobutyraldehyde. The separation of diastereomeric intermediates in such reactions can lead to the formation of pure E or Z isomers of the final vinyl ether product. rsc.org

The synthesis of ketene acetals often starts from the corresponding aldehyde. In the case of this compound, the logical precursor is isobutyraldehyde (2-methylpropanal). The formation of the ketene acetal can be achieved through various acid-catalyzed reactions with orthoesters or alcohols. However, controlling the stereochemical outcome of the double bond during these processes requires careful selection of reagents and reaction conditions.

The regioselectivity in the formation of this compound is primarily concerned with the placement of the double bond. The structure of isobutyraldehyde inherently directs the formation of the double bond between the carbonyl carbon and the adjacent tertiary carbon. Alternative reaction pathways that could lead to isomeric products with the double bond in a different position are generally less favored under standard acetalization conditions.

To illustrate the potential for stereoselective synthesis, consider the data from related olefination reactions. While not directly involving this compound, these examples demonstrate the level of control achievable in similar systems.

Reaction Type Aldehyde/Ketone Reagent Conditions Major Isomer Selectivity (E:Z or syn:anti)
Horner-WittigBenzaldehydeDiphenyl(methoxymethyl)phosphine oxide/n-BuLiTHF, -78 °C to rtE-vinyl etherHigh E-selectivity
Horner-WittigCyclohexanoneDiphenyl(methoxymethyl)phosphine oxide/n-BuLiTHF, -78 °C to rt(Methoxymethylene)cyclohexaneN/A

This table is illustrative and based on general principles of the Horner-Wittig reaction as applied to vinyl ether synthesis. Specific data for the synthesis of this compound isomers is not available in the cited literature.

Further research into transition-metal-catalyzed cross-coupling reactions or eliminations from appropriately substituted precursors could also offer pathways to stereochemically defined this compound isomers. The development of such specific synthetic protocols would be a valuable contribution to the field of organic synthesis, enabling more precise studies of the properties and applications of these individual isomers.

Reactivity Profiles and Mechanistic Investigations of 1,1 Diethoxy 2 Methylprop 1 Ene

Cycloaddition Reactions

Cycloaddition reactions are fundamental processes in organic synthesis, allowing for the construction of cyclic systems. For ketene (B1206846) acetals like 1,1-diethoxy-2-methylprop-1-ene, the high-lying highest occupied molecular orbital (HOMO) makes them excellent partners in cycloadditions with electron-deficient species.

Thermal [2+2] Cycloadditions (e.g., Oxetane (B1205548) Formation with Carbonyl Compounds)

The thermal [2+2] cycloaddition of ketene acetals with carbonyl compounds provides a direct route to substituted oxetanes. researchgate.net These reactions are often promoted by high pressure, which helps to overcome the entropic barrier of the bimolecular reaction. researchgate.net The reaction is believed to proceed through a concerted, but highly asynchronous, transition state, or in some cases, via a short-lived zwitterionic intermediate. The regioselectivity of the addition is dictated by the electronic properties of the reactants, with the nucleophilic carbon of the ketene acetal (B89532) attacking the electrophilic carbonyl carbon. While specific studies on this compound are not widely available, the general mechanism for ketene acetal cycloaddition with carbonyls suggests the formation of a 2,2-diethoxy-3,3-dimethyloxetane derivative.

Table 1: General Products of Thermal [2+2] Cycloaddition of Ketene Acetals with Carbonyl Compounds

Ketene AcetalCarbonyl CompoundGeneral Product
This compoundAldehyde (RCHO)2,2-Diethoxy-4-alkyl-3,3-dimethyloxetane
This compoundKetone (R₂CO)2,2-Diethoxy-4,4-dialkyl-3,3-dimethyloxetane

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions offer an alternative pathway for the synthesis of four-membered rings. libretexts.orgyoutube.com In these reactions, a molecule absorbs light and is promoted to an excited state, which then undergoes the cycloaddition. libretexts.org For ketene acetals, the reaction can be initiated by the excitation of the alkene itself or by a photosensitizer. nih.gov The stereochemical outcome of photochemical cycloadditions can differ from their thermal counterparts. While thermal [2+2] cycloadditions are often stereospecific, photochemical versions can proceed through triplet states, leading to a loss of stereochemistry. nih.gov Specific examples involving this compound are not prevalent in the literature, but the general principle suggests its potential to form cyclobutane (B1203170) derivatives upon photoirradiation with suitable alkenes. acs.org

Mechanistic Elucidation via Transition State Analysis (e.g., Houk's Molecular Orbital Treatment)

The mechanism of cycloaddition reactions can be rationalized using frontier molecular orbital (FMO) theory. According to Houk's molecular orbital treatment, the interaction between the HOMO of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other governs the feasibility and stereochemical outcome of the reaction. youtube.com For the [2+2] cycloaddition of a ketene acetal (the electron-rich component) and an electron-deficient alkene or carbonyl (the electron-poor component), the primary interaction is between the HOMO of the ketene acetal and the LUMO of the other reactant. The symmetry of these orbitals must allow for a constructive overlap to form the new sigma bonds in a concerted fashion. youtube.com For thermal [2+2] cycloadditions, a suprafacial-antarafacial approach is symmetry-allowed, which is geometrically feasible for ketenes and ketene acetals. wikipedia.org

Influence of Lewis Acid Catalysis on Cycloaddition Pathways

Lewis acids can significantly influence the rate and selectivity of cycloaddition reactions involving ketene acetals. nih.govacs.org By coordinating to the electrophilic partner (e.g., a carbonyl compound or an electron-deficient alkene), the Lewis acid lowers the energy of its LUMO, thereby narrowing the HOMO-LUMO gap with the ketene acetal. nih.gov This enhanced interaction accelerates the reaction, often allowing it to proceed under milder conditions. acs.org Furthermore, Lewis acid catalysis can alter the regioselectivity and diastereoselectivity of the cycloaddition by organizing the transition state assembly. researchgate.net For instance, in the [2+2] cycloaddition with carbonyls, a Lewis acid can activate the carbonyl group, facilitating the nucleophilic attack by the ketene acetal. researchgate.net

Electrophilic Addition Reactions

The electron-rich nature of the double bond in this compound makes it highly susceptible to attack by electrophiles. These reactions typically proceed via a carbocationic intermediate, which is stabilized by the two adjacent ethoxy groups through resonance.

Addition to Electron-Deficient Alkenes and Alkynes

This compound can react with electron-deficient alkenes and alkynes, such as those bearing electron-withdrawing groups (e.g., cyano, ester, or carbonyl groups), in an electrophilic addition manner. acs.orglibretexts.org The reaction is initiated by the attack of the nucleophilic double bond of the ketene acetal on the electron-poor π-system. This can lead to the formation of a zwitterionic or a carbocationic intermediate, which can then cyclize to form a cyclobutane derivative or be trapped by a nucleophile. acs.org The reaction of ketene acetals with electrophilic alkenes can sometimes lead to the formation of cyclohexane (B81311) adducts through a [4+2] type process involving two molecules of the ketene acetal and one of the electrophilic alkene. acs.org Alkynes, being less reactive than alkenes towards many electrophiles, generally require harsher conditions for such additions. libretexts.org

Table 2: General Products of Electrophilic Addition of this compound

ElectrophileIntermediateGeneral Product
Electron-deficient alkene (e.g., Acrylonitrile)Stabilized carbocation/zwitterionSubstituted cyclobutane or linear adduct
Electron-deficient alkyne (e.g., Dimethyl acetylenedicarboxylate)Vinyl cation intermediateSubstituted cyclobutene (B1205218) or linear adduct

Acid-Catalyzed Transformations and Hydrolysis Mechanisms

The reactivity of this compound, a ketene acetal, is significantly influenced by the presence of acids. Acid-catalyzed conditions promote transformations primarily through the hydrolysis of the acetal functional group, leading to the formation of carbonyl compounds and alcohols. The mechanisms of these hydrolytic processes are nuanced and can be categorized based on their kinetic and stereochemical outcomes.

Generally, the acid-catalyzed hydrolysis of acetals can proceed through two primary mechanistic pathways: the A-1 and A-2 mechanisms. nih.gov The distinction between these pathways lies in the rate-determining step of the reaction.

The A-1 mechanism is a two-step process characterized by a rapid, reversible protonation of one of the ethoxy groups, followed by the slow, rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This carbocation is then rapidly attacked by a water molecule, and subsequent deprotonation yields the final hydrolysis products: an ester (initially) or a carboxylic acid and isobutyraldehyde (B47883), along with ethanol (B145695). This mechanism is analogous to an SN1 reaction.

The A-2 mechanism is a concerted process where the proton transfer and the nucleophilic attack of water occur simultaneously. In this pathway, a water molecule acts as the nucleophile, attacking the carbon atom of the acetal group at the same time as the proton is transferred from the acid catalyst to one of the oxygen atoms. osti.gov This mechanism is characterized by a negative entropy of activation and an inverse solvent isotope effect. nih.gov Kinetic studies, including the analysis of activation parameters and solvent isotope effects, are crucial for distinguishing between these mechanisms in a given system. nih.govosti.gov A comparison of key characteristics for these mechanisms is presented in Table 1.

Beyond simple hydrolysis, ketene acetals can undergo other acid-catalyzed transformations. Lewis acids, in particular, can catalyze the reaction of ketene acetals with various electrophiles. For instance, Lewis acid-catalyzed reactions with aldehydes or electron-deficient alkenes can lead to the formation of new carbon-carbon bonds, such as in [2+2] cycloadditions to form oxetane rings. nih.gov

Table 1: Comparison of A-1 and A-2 Acetal Hydrolysis Mechanisms

FeatureA-1 MechanismA-2 Mechanism
Rate-Determining Step Unimolecular cleavage of the protonated acetal.Bimolecular attack of water on the protonated acetal. nih.govosti.gov
Key Intermediate Resonance-stabilized oxocarbenium ion.None (concerted transition state).
Molecularity Unimolecular (in the slow step).Bimolecular.
Entropy of Activation (ΔS‡) Typically small or positive.Large and negative. nih.gov
Solvent Isotope Effect (kH₂O/kD₂O) Normal ( > 1).Inverse ( < 1). nih.gov

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations for unsaturated systems like this compound. These reactions are characterized by their high stereospecificity and are often governed by the principles of orbital symmetry. wikipedia.org The electron-rich nature of the double bond in this compound makes it an excellent candidate for several types of pericyclic reactions, particularly cycloadditions.

Cycloaddition Reactions: The most prominent pericyclic reaction for ketene acetals is the [2+2] cycloaddition . Due to their electronic properties, ketenes and their derivatives readily react with electron-poor π-systems to form four-membered rings. wikipedia.org In the case of this compound, it can react with activated carbonyls or imines in a thermal or Lewis acid-catalyzed fashion to yield substituted oxetanes or azetidines, respectively. The reaction with an alkene or alkyne would result in a cyclobutane or cyclobutene derivative. These reactions are synthetically valuable for constructing strained ring systems with high regioselectivity. For example, Lewis acid-catalyzed reactions between alkenes and methyl propiolate have been shown to yield cyclobutenes. mssm.edu

Ene Reactions: The ene reaction is another pericyclic process where an alkene with an allylic hydrogen (the "ene") reacts with an electron-deficient multiple bond (the "enophile"). While this compound itself lacks an allylic hydrogen on its substituted side, it can act as a highly reactive enophile with a suitable ene partner. Conversely, and more likely, its structural isomer, 3,3-diethoxy-2-methylprop-1-ene, which possesses reactive allylic hydrogens, could participate as the ene component. Research has shown that 1,1-disubstituted alkenes can undergo Lewis acid-catalyzed ene reactions with enophiles like methyl propiolate. mssm.edu

Sigmatropic Rearrangements: While less common for this specific substrate, sigmatropic rearrangements involve the migration of a sigma-bond across a π-system. The Claisen rearrangement, a acs.orgacs.org-sigmatropic shift, is a well-known reaction for allyl vinyl ethers. An analogous rearrangement could be envisioned for a related substrate derived from this compound.

Table 2: Potential Pericyclic Reactions for this compound and Related Isomers

Reaction TypeDescriptionPotential Outcome for Substrate
[2+2] Cycloaddition A two-component reaction where two π-systems form a four-membered ring.Formation of cyclobutane, oxetane, or azetidine (B1206935) derivatives.
Ene Reaction Reaction of an alkene with an allylic hydrogen with an enophile.The isomeric form could act as the "ene" component.
acs.orgacs.org-Sigmatropic Rearrangement Concerted reorganization involving a six-membered transition state (e.g., Claisen rearrangement).Rearrangement of an allied allyl ether derivative.

Radical Reactions Involving this compound

The carbon-carbon double bond in this compound is susceptible to attack by free radicals. The study of radical reactions of ketene acetals has been particularly focused on cyclic ketene acetals (CKAs) due to their ability to undergo radical ring-opening polymerization (rROP). researchgate.net While this compound is an acyclic molecule and thus cannot undergo ring-opening, the initial steps of radical addition are directly analogous and provide insight into its potential radical reactivity.

The process is initiated by a radical species (R•), typically generated from a thermal or photochemical initiator like AIBN or a peroxide. This radical adds across the C=C double bond of the ketene acetal. This addition forms a new carbon-centered radical. For this compound, the radical would add to the unsubstituted carbon of the double bond to generate a more stable tertiary radical on the adjacent carbon, which is also stabilized by the two adjacent oxygen atoms.

Once formed, this intermediate radical can undergo several potential reactions:

Propagation (Polymerization): The radical can attack the double bond of another monomer molecule, leading to the formation of a polymer chain. Unlike the rROP of CKAs which yields polyesters, the radical polymerization of an acyclic ketene acetal would result in a polymer with a polyacetal backbone. acs.orgnih.gov

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another species in the reaction mixture to terminate the chain and form a saturated 1,1-diethoxy-2-methylpropane molecule.

Combination/Disproportionation: Two radical species can combine or undergo disproportionation to terminate the chain.

The reactivity in these radical polymerizations is influenced by experimental conditions such as the nature of the initiator, temperature, and solvent. rsc.org Studies on CKAs have demonstrated that these monomers can be copolymerized with traditional vinyl monomers to introduce specific functionalities into the resulting polymer backbone. researchgate.net A similar approach could be applied to this compound to synthesize novel copolymers.

Table 3: Conditions for Free-Radical Polymerization of a Representative Cyclic Ketene Acetal (BMDO)

EntryInitiator[Monomer]:[Initiator]Temperature (°C)Time (h)Conversion (%)
1DEAB100:11002499
2AIBN100:1802499
3AIBN200:1802499
4AIBN50:1802499
Data derived from studies on 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) and is illustrative of typical conditions for radical polymerization of ketene acetals. researchgate.net

Applications of 1,1 Diethoxy 2 Methylprop 1 Ene in Complex Organic Synthesis

Construction of Advanced Spirocyclic and Fused-Ring Systems

The unique electronic properties of 1,1-diethoxy-2-methylprop-1-ene make it an ideal partner in cycloaddition reactions, which are fundamental to the synthesis of spirocyclic and fused-ring systems. The most prominent of these is the [2+2] cycloaddition, which allows for the construction of cyclobutane (B1203170) rings. These four-membered rings are valuable intermediates that can be further elaborated into more complex polycyclic structures.

Thermally induced [2+2] cycloadditions between ketene (B1206846) diethyl acetals and electron-deficient alkenes, such as acrylates or acrylonitrile, yield cyclobutanone (B123998) acetals. thieme-connect.dearchive.org These products can be readily hydrolyzed to the corresponding cyclobutanones. thieme-connect.de This methodology is complementary to cycloadditions involving ketenes, which are typically limited to electron-rich alkenes. thieme-connect.de The resulting cyclobutane core can be a key component of a spirocyclic system or can be fused to another ring. For instance, the reaction of ketene diethyl acetal (B89532) with methyl 2-acetamidoacrylate leads to a substituted cyclobutane skeleton. unirioja.esehu.eus

Furthermore, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can be employed to synthesize spirocyclic oxetanes when cyclic ketones are used. dntb.gov.ua The reactivity of ketene acetals in these transformations opens a pathway to diverse and complex molecular frameworks.

Table 1: Examples of [2+2] Cycloaddition Reactions with Ketene Diethyl Acetal

Reactant 1Reactant 2Reaction TypeProduct TypeRef.
Ketene diethyl acetalMethyl acrylateThermal [2+2] CycloadditionCyclobutanone acetal thieme-connect.de
Ketene diethyl acetalAcrylonitrileThermal [2+2] CycloadditionCyclobutanone acetal thieme-connect.de
Ketene diethyl acetalMethyl 2-benzamidoacrylateThermal [2+2] CycloadditionCyclobutane-α-amino acid derivative unirioja.es
Ketene diethyl acetalMethyl 2-acetamidoacrylateThermal [2+2] CycloadditionCyclobutane-α-amino acid derivative unirioja.es

Synthesis of Oxygen-Containing Heterocycles (e.g., Dihydropyrones, Furans)

This compound is a valuable precursor for the synthesis of a variety of oxygen-containing heterocycles, which are prevalent motifs in natural products and pharmaceuticals.

Dihydropyrones and Tetrahydropyrans: The reaction of ketene acetals with β-oxygenated carbonyl compounds can lead to 4-hydroxy-δ-lactones, which can be subsequently converted to 5,6-dihydro-2-pyrones. electronicsandbooks.com For example, the dianion of ethyl acetoacetate (B1235776) reacts with aldehydes to produce 5,6-dihydropyrones. cdnsciencepub.com Furthermore, a cascade sequence involving a tandem Mukaiyama aldol-lactonization process with ketene acetals can yield substituted tetrahydrofurans and tetrahydropyrans. nih.gov

Furans and Dihydrofurans: The synthesis of annulated dihydrofurans can be achieved through the in-situ generation of a betaine (B1666868) intermediate from ketene acetals. rsc.orgrsc.org This method allows for the selective formation of C-C and C-O bonds. rsc.orgrsc.org Additionally, substituted furans can be synthesized via propargylation and cycloisomerization of α-oxoketene-N,S-acetals, a related class of compounds. acs.org The synthesis of the antibacterial natural product furanomycin (B1674273) has also involved strategies that could be amenable to the use of ketene acetal chemistry. preprints.org

Oxetanes: The Paternò-Büchi reaction provides a direct route to oxetanes. The photochemical [2+2] cycloaddition of carbonyl compounds with ketene acetals can be highly regioselective. thieme-connect.comthieme-connect.com For example, the reaction of silyl (B83357) O,Se-ketene acetals with aromatic aldehydes under direct irradiation leads selectively to 3-selanyl-3-siloxyoxetanes. thieme-connect.comthieme-connect.com

Utilization as a C3 Building Block in Convergent Synthesis Strategies

In convergent synthesis, complex molecules are assembled from several, often pre-synthesized, fragments. This compound is an exemplary C3 building block in such strategies. Its ability to engage in a variety of carbon-carbon bond-forming reactions allows for the efficient and modular construction of larger, more complex target molecules.

The aldol (B89426) reaction, particularly the Mukaiyama aldol reaction, is a powerful tool in this context. Ketene silyl acetals, derived from their corresponding ketene acetals, react with aldehydes and ketones to form β-hydroxy esters. This reaction has been used in the de novo synthesis of uronic acids, where a C4-aldehyde is coupled with a C2-nucleophile derived from a ketene acetal. ethz.ch The vinylogous Mukaiyama aldol reaction of ketene acetals with α,β-chiral aldehydes has been a key step in the synthesis of complex natural products like ratjadone. thieme-connect.com

The utility of ketene acetals as versatile C3 building blocks is further demonstrated in their participation in multicomponent reactions, where they contribute to the rapid assembly of molecular complexity from simple starting materials. researchgate.net

Regioselective and Diastereoselective Control in Organic Transformations

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. The reactions of this compound and related ketene acetals can often be conducted with a high degree of regioselectivity and diastereoselectivity.

Regioselectivity: In cycloaddition reactions, the regiochemical outcome is often predictable and controllable. For example, the [4+2] cycloaddition of ketene acetals with electron-deficient 1,2,3-triazines occurs with high regioselectivity. nih.gov The Paternò-Büchi reaction of silyl O,Se-ketene acetals with aromatic aldehydes shows remarkable regioselectivity that is dependent on the reaction conditions; direct excitation of the aldehyde leads to one regioisomer, while photosensitized conditions can lead to a mixture. thieme-connect.comthieme-connect.com The reactions of vinylogous ketene acetals with haloquinones also proceed in a regiospecific manner. acs.org

Diastereoselectivity: High levels of diastereoselectivity have been achieved in various reactions involving ketene acetals. The synthesis of trans-β-lactams can be accomplished with high diastereoselectivity through the [2+2] cycloaddition of silyl ketene acetals and imines using a phosphonium (B103445) fluoride (B91410) precatalyst. nih.gov The tandem Mukaiyama aldol-lactonization process for the synthesis of tetrahydrofurans is also highly diastereoselective, creating up to three new stereocenters. nih.gov Furthermore, diastereoselective condensation of 1,1-bis(silyloxy)ketene acetals with isoquinolinium and quinolinium salts has been used to prepare densely functionalized azoxabicyclo[3.3.1]nonanones. rsc.org

Table 2: Examples of Stereoselective Reactions with Ketene Acetals

Reaction TypeReactantsCatalyst/ConditionsKey FeatureRef.
[2+2] CycloadditionSilyl ketene acetal, IminePhosphonium fluorideHigh trans-diastereoselectivity nih.gov
Tandem Mukaiyama aldol-lactonizationγ-ketoaldehyde, Thiopyridyl ketene acetalLewis acidHigh diastereoselectivity nih.gov
1,3-Dipolar CycloadditionNitrone, Ketene acetalChiral oxazaborolidineModerate enantioselectivity capes.gov.br
Aldol Reactionα-keto ester, Silyl ketene acetalChiral Copper(II) complexHigh enantioselectivity researchgate.net

Role in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products in a single step from three or more starting materials. Ketene acetals are valuable components in MCRs due to their high nucleophilicity, enabling the rapid assembly of diverse molecular scaffolds. researchgate.net

Ketene N,S-acetals, which share structural features with this compound, are particularly versatile in cyclization and multicomponent reactions for the synthesis of various heterocyclic systems. acs.orgresearchgate.net In one example, a four-component coupling process involving an aldehyde, a primary amine, an acid chloride, and a silyl ketene acetal as a nucleophile generates a multifunctional intermediate that can be cyclized to produce diverse heterocyclic scaffolds. nih.gov This strategy has been applied to the total synthesis of the isopavine alkaloid (+/-)-roelactamine. researchgate.net

The ability of ketene acetals to participate in MCRs highlights their importance in diversity-oriented synthesis, where the goal is to rapidly generate libraries of complex and structurally diverse molecules for biological screening. tib.eunih.gov

Theoretical and Computational Studies of 1,1 Diethoxy 2 Methylprop 1 Ene

Quantum Mechanical Calculations of Reactivity and Selectivity (e.g., Density Functional Theory Studies of Reaction Pathways)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity and selectivity of molecules like 1,1-diethoxy-2-methylprop-1-ene. nih.gov DFT calculations allow chemists to model molecular structures, determine reaction energies, and map out entire reaction pathways, including the identification of transition states. nih.govyoutube.com

For this compound, DFT could be employed to study its characteristic reactions, such as hydrolysis or [2+2] cycloadditions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. princeton.edu This surface provides quantitative data on activation barriers, which are crucial for predicting reaction rates and understanding why a particular reaction pathway or stereochemical outcome is favored.

For instance, in a reaction with an electrophile, DFT calculations could elucidate whether the reaction proceeds via a stepwise mechanism involving a stabilized carbocation intermediate or a concerted pathway. The calculated stability of potential intermediates helps rationalize the observed regioselectivity. Modern DFT protocols often incorporate solvent models to provide a more accurate picture of reactions in solution. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction (Note: This table is a representative example of data obtained from DFT calculations for a generic two-step reaction and does not represent actual calculated values for this compound.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Electrophile0.0
TS1First Transition State+15.2
IntermediateCationic Intermediate+5.4
TS2Second Transition State+8.1
ProductFinal Adduct-22.5

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. A simplified and highly effective application of MO theory is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The reactivity of this compound is largely dictated by these two orbitals:

HOMO (Highest Occupied Molecular Orbital): This orbital determines the nucleophilic and basic character of a molecule. youtube.com For an electron-rich ketene (B1206846) acetal (B89532) like this compound, the HOMO is expected to be high in energy and primarily localized on the carbon-carbon double bond. The high energy of the HOMO makes it a potent nucleophile, readily donating its electrons to electrophiles. The coefficients of the atomic orbitals contributing to the HOMO indicate the most likely site of electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital governs the electrophilicity of a molecule, as it is the orbital that accepts electrons. youtube.com For this compound, the LUMO would be the primary acceptor of electrons if it were to react with a nucleophile, although such reactions are uncommon given its inherent nucleophilicity.

The energy gap between the HOMO and LUMO is also a critical parameter, indicating the molecule's kinetic stability and polarizability. A small HOMO-LUMO gap generally correlates with higher reactivity.

Table 2: Representative Frontier Orbital Data for Electron-Rich Alkenes (Note: This table provides typical energy ranges and characteristics for compounds analogous to this compound and is for illustrative purposes.)

OrbitalTypical Energy Range (eV)Primary LocalizationImplied Reactivity
HOMO-8.5 to -7.5C=C π-bondStrong Nucleophile/Base
LUMO+1.0 to +2.5C=C π*-antibondWeak Electrophile
HOMO-LUMO Gap9.5 to 10.0-High Reactivity

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. DFT and other quantum mechanical methods can calculate vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, chemists can confirm a molecule's structure. For this compound, calculations would likely predict strong vibrational modes corresponding to the C=C and C-O stretching frequencies.

Furthermore, these methods can be used to explore the molecule's conformational landscape. The two ethoxy groups and the methyl group can rotate, leading to different spatial arrangements (conformers). By calculating the relative energies of these different conformers, the most stable, lowest-energy conformation can be identified. This is crucial for understanding the molecule's ground-state structure and how its shape might influence its reactivity.

Kinetic Isotope Effect Studies and Mechanistic Validation

The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool for elucidating reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org The magnitude of the KIE (expressed as the ratio k_light/k_heavy) provides insight into bond-breaking or bond-forming events in the rate-determining step of a reaction. princeton.edubaranlab.org

For a reaction involving this compound, KIE studies could be designed to probe the mechanism. For example, in an acid-catalyzed hydrolysis reaction, one could synthesize the compound with deuterium (B1214612) atoms on the methyl group or at the vinylic position.

Primary KIE: If a C-H bond is broken in the rate-determining step, replacing that hydrogen with deuterium will significantly slow the reaction, leading to a large, "normal" KIE (typically kH/kD > 2). epfl.ch

Secondary KIE: If the isotopic substitution is at a position not directly involved in bond-breaking but whose hybridization changes during the rate-determining step, a smaller secondary KIE (kH/kD often between 0.8 and 1.4) may be observed. wikipedia.orglibretexts.org For example, if the reaction mechanism involves a transition state where a carbon atom changes from sp2 to sp3 hybridization, a measurable secondary KIE would be expected.

Computational models can calculate the vibrational frequencies of both the normal and isotopically labeled reactants and transition states, allowing for the theoretical prediction of KIEs. baranlab.org Agreement between experimental and computed KIEs provides strong validation for a proposed reaction mechanism.

Table 3: Interpreting Hypothetical Kinetic Isotope Effects for Reactions of this compound (Note: This table is for illustrative purposes to explain how KIE data is interpreted.)

Isotopic Label PositionReaction StudiedObserved kH/kDMechanistic Interpretation
Vinylic C-HProtonolysis~1.0C-H bond is not broken in the rate-determining step.
Allylic C-H (methyl group)Ene Reaction3.5C-H bond breaking is part of the rate-determining step.
Vinylic Carbon (¹²C/¹³C)Cycloaddition1.04Significant change in bonding at the vinylic carbon in the transition state.

Advanced Spectroscopic Characterization and Elucidation of 1,1 Diethoxy 2 Methylprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 1,1-Diethoxy-2-methylprop-1-ene, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton and carbon signals and to understand its conformational and reactive properties.

2D NMR experiments are critical for mapping the complex network of covalent bonds within a molecule by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In the spectrum of this compound, COSY would show a clear correlation between the methyl protons (-CH₃) and the methylene protons (-CH₂-) within each of the two equivalent ethoxy groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons (¹J coupling). youtube.com This is instrumental in assigning the carbon signals. For instance, the vinylic proton signal would correlate to the vinylic carbon signal, and the signals from the ethoxy groups' protons would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). youtube.comsdsu.edu HMBC is arguably the most powerful tool for piecing together the molecular skeleton. It would show correlations from the vinylic proton to the quaternary olefinic carbon and the carbons of the two methyl groups attached to the double bond. Furthermore, correlations from the methylene protons of the ethoxy groups to the acetal (B89532) carbon (C1) would firmly establish the diethoxy substitution pattern.

The combined data from these experiments allow for the complete and unambiguous assignment of the molecule's static structure.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlation (¹H)HSQC/HMQC Correlation (¹³C)HMBC Correlations (¹³C)
=CH (vinylic H)NoneC2C1, C3, C4
-OCH₂- (methylene)-CH₃ (ethoxy)C5C1, C6
-CH₃ (ethoxy)-OCH₂- (methylene)C6C5
=C(CH₃)₂ (methyls)NoneC3, C4C1, C2, C4/C3

Dynamic NMR (DNMR) spectroscopy is a method used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical reactions. copernicus.org For this compound, DNMR can provide insights into the rotational dynamics of the ethoxy groups.

At room temperature, the rotation around the C1-O and O-C5 single bonds is typically fast, resulting in time-averaged signals for the ethoxy groups. However, at lower temperatures, this rotation can slow down significantly. If the rotational barrier is high enough, separate signals for conformers (rotamers) might be observed, or significant line broadening of the methylene (-OCH₂-) and methyl (-CH₃) signals would occur. copernicus.org By acquiring spectra at various temperatures (Variable Temperature NMR), it is possible to determine the coalescence temperature, from which the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. This provides valuable information about the molecule's flexibility and conformational preferences.

Furthermore, if this compound is used as a reactant, DNMR can be employed to monitor the reaction kinetics in real-time by tracking the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction rates and mechanistic insights.

Mass Spectrometry (MS) for Fragmentation Pathway Determination and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically within 0.001 mass units or 5 parts-per-million). uky.edu This precision allows for the determination of the elemental composition of an ion. For this compound (molecular formula C₉H₁₈O₂), the exact monoisotopic mass can be calculated. An experimental HRMS measurement matching this calculated value confirms the molecular formula, distinguishing it from other potential formulas that have the same nominal mass.

Table 2: Elemental Composition Determination by HRMS

Molecular FormulaNominal MassCalculated Exact Mass
C₉H₁₈O₂ 158 158.13068
C₈H₁₄O₃158158.09429
C₁₀H₂₂O158158.16602
C₈H₁₈N₂O158158.14191

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product (daughter) ions are then analyzed. nih.govunt.edu This technique is essential for elucidating fragmentation pathways and identifying reaction intermediates.

For this compound, the molecular ion (M⁺˙) formed during electron ionization would be energetically unstable and undergo fragmentation. Common fragmentation pathways for ethers and ketene (B1206846) acetals include alpha-cleavage and rearrangements. miamioh.eduyoutube.com

Key fragmentation pathways would likely include:

Loss of an ethyl radical (•C₂H₅): Alpha-cleavage next to an ether oxygen is a common and favorable pathway, leading to a resonance-stabilized oxonium ion. youtube.comyoutube.com

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the C-O bond can lead to the formation of a stable carbocation.

McLafferty-type rearrangements: Although less common for this specific structure, rearrangements involving hydrogen transfer from the ethyl groups followed by cleavage could occur.

By analyzing the daughter ions produced in an MS/MS experiment, a detailed fragmentation map can be constructed, providing strong evidence for the compound's structure.

Table 3: Plausible MS/MS Fragmentation of this compound (Precursor Ion m/z 158)

Precursor Ion (m/z)Daughter Ion (m/z)Neutral LossPlausible Fragmentation Pathway
15812929 (•C₂H₅)α-cleavage, loss of ethyl radical
15811345 (•OC₂H₅)Cleavage of C-O bond, loss of ethoxy radical
1588573 (C₄H₉O•)Complex rearrangement and cleavage
12910128 (C₂H₄)Loss of ethylene from ethoxy group

The integration of computational chemistry with experimental mass spectral data provides a powerful approach to verify fragmentation mechanisms. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the fragmentation process.

The procedure involves:

Calculating the optimized geometries and energies of the parent ion and various proposed fragment ions and neutral species.

Mapping the potential energy surface for different fragmentation pathways to locate transition states.

Calculating the activation energies (appearance energies) for the formation of different daughter ions.

The computationally predicted lowest-energy fragmentation pathways can then be compared with the experimentally observed MS/MS spectrum. nih.gov A strong correlation between the predicted and observed fragments provides robust validation for the proposed mechanism. This synergy is particularly useful for distinguishing between isomeric structures or for understanding complex rearrangement processes that are difficult to deduce from the mass spectrum alone.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These methods provide detailed information about the molecular structure, bond strengths, and functional groups present. For this compound, the analysis of its vibrational spectra allows for the unambiguous identification of its key structural features, particularly the ketene acetal functionality (C=C(OR)₂).

The most characteristic vibrational modes for this compound are associated with the enol ether moiety. The C=C stretching vibration of the electron-rich double bond is a key diagnostic peak. Due to the presence of two oxygen atoms directly attached to one of the sp² carbons, the bond order is slightly reduced, which typically shifts the stretching frequency to a lower wavenumber compared to simple alkenes. This peak is expected to be strong in the Raman spectrum due to the high polarizability of the C=C bond and of medium to strong intensity in the IR spectrum.

The C-O stretching vibrations of the diethoxy groups are also highly characteristic. Two distinct C-O stretching modes are anticipated: the =C-O stretch (from the sp² carbon to the oxygen) and the O-CH₂ stretch (from the oxygen to the ethyl group). These typically appear as strong bands in the IR spectrum in the fingerprint region.

The spectrum also contains numerous bands corresponding to C-H vibrations. These include the stretching and bending modes of the methyl groups on the isopropylidene moiety and the ethyl groups. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are typically observed in the 2850-3000 cm⁻¹ region.

A summary of the expected key vibrational frequencies and their assignments is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C=C StretchKetene Acetal (C=C)1640 - 1680Medium - StrongStrong
=C-O Stretch (Asymmetric)Vinyl Ether (=C-O-C)1200 - 1275StrongMedium
=C-O Stretch (Symmetric)Vinyl Ether (=C-O-C)1020 - 1100StrongWeak
C-H Stretch (sp³)Alkyl (CH₂, CH₃)2850 - 3000StrongStrong
C-H Bending (CH₃)Isopropylidene, Ethyl1370 - 1470Medium - StrongMedium
C-H Bending (CH₂)Ethyl~1450MediumMedium
C-C StretchAlkyl (C-C)800 - 1200Weak - MediumMedium

Note: The data in this table is predictive and based on characteristic frequencies for the functional groups present in the molecule. Actual experimental values may vary.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination in Chiral Derivatives (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral substance with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is one such technique, which measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, arising from electronic transitions within the molecule. ECD is a powerful tool for the stereochemical analysis of chiral molecules, enabling the determination of absolute configuration and the measurement of enantiomeric excess (e.e.).

The parent molecule, this compound, is achiral. It possesses a plane of symmetry and does not have a stereocenter, meaning it cannot exist as a pair of enantiomers. Consequently, this compound does not exhibit an ECD signal and is considered "ECD silent."

However, chiroptical properties can be introduced through chemical modification to create chiral derivatives. For a ketene acetal like this compound, chirality could be introduced in several ways, for example:

Use of a Chiral Diol: Instead of reacting with two equivalents of ethanol (B145695), the precursor could be reacted with a chiral, non-racemic diol, such as (2R,3R)-2,3-butanediol. This would result in the formation of a chiral cyclic ketene acetal.

Derivatization at a Prochiral Site: A reaction that introduces a stereocenter elsewhere in the molecule could also render it chiral.

If a chiral derivative of this compound were synthesized, ECD spectroscopy would become a highly relevant and valuable analytical technique. The resulting ECD spectrum would be unique to a specific enantiomer. For instance, the (R)-enantiomer of a derivative would produce an ECD spectrum that is a mirror image of the spectrum of its (S)-enantiomer.

The primary application in this context would be the determination of enantiomeric excess. The magnitude of the ECD signal (the Cotton effect) is directly proportional to the concentration difference between the two enantiomers in a sample. By comparing the ECD signal of a sample of unknown purity to that of a pure enantiomeric standard, the enantiomeric excess can be calculated using the following relationship:

e.e. (%) = ([ΔA_sample] / [ΔA_pure_enantiomer]) * 100

Where ΔA is the differential absorbance at a specific wavelength (typically the maximum of a Cotton effect).

Therefore, while not applicable to this compound itself, ECD spectroscopy is the definitive method for assessing the stereochemical purity of its potential chiral derivatives. The design of such derivatives would be a key step in applying chiroptical methods to this class of compounds.

Future Perspectives and Emerging Research Directions for 1,1 Diethoxy 2 Methylprop 1 Ene

Development of Green Chemistry Methodologies for its Synthesis and Utilization

The principles of green chemistry are increasingly integral to the development of synthetic methodologies. For 1,1-diethoxy-2-methylprop-1-ene, future research will likely focus on creating more environmentally benign synthesis and application pathways.

Classical methods for acetal (B89532) synthesis often rely on catalysts and conditions that are not ideal from a green chemistry perspective, including the use of corrosive acids and halogenated solvents. ijsdr.org Greener alternatives are being explored, such as the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste. For instance, perchloric acid adsorbed on silica gel has been shown to be an efficient and reusable catalyst for acetalization, often under solvent-free conditions. organic-chemistry.org The development of such heterogeneous catalysts for the synthesis of this compound would represent a significant advancement.

Another key aspect of green chemistry is atom economy. Traditional routes to ketene (B1206846) acetals can sometimes generate significant waste. Future methodologies will aim to maximize the incorporation of all reactant atoms into the final product. The use of microwave-assisted synthesis, which can accelerate reaction rates and reduce energy consumption, has been explored for the synthesis of cyclic acetals and could be adapted for this compound. ijsdr.org

Furthermore, the valorization of biomass is a central theme in green chemistry. Research into the synthesis of this compound from renewable feedstocks would be a significant step towards sustainability. For example, glycerol, a byproduct of biodiesel production, can be converted into valuable acetals and ketals, highlighting the potential for bio-based routes to such compounds. mdpi.com

Green Chemistry ApproachPotential Application for this compoundAnticipated Benefits
Heterogeneous CatalysisUse of solid acid catalysts (e.g., zeolites, ion-exchange resins) for synthesis.Catalyst reusability, reduced corrosion, simplified purification.
Alternative Energy SourcesMicrowave-assisted or ultrasonic-assisted synthesis.Faster reaction times, lower energy consumption, potentially higher yields.
Renewable FeedstocksSynthesis from bio-derived ethanol (B145695) and isobutyraldehyde (B47883).Reduced reliance on fossil fuels, improved sustainability profile.
Solvent-Free ConditionsPerforming the synthesis without a solvent or in a green solvent (e.g., water, DMSO). ijsdr.orgReduced solvent waste, simplified workup, lower environmental impact.

Applications in Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. purdue.edunih.gov The application of continuous flow technology to the synthesis and utilization of this compound is a promising area for future research.

The synthesis of related acetals, such as 1,1-diethoxyethane, has been successfully demonstrated in a continuous flow reactor using a solid acid catalyst. researchgate.net This provides a strong precedent for developing a similar process for this compound. A continuous flow setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The enhanced safety of flow reactors is particularly advantageous when dealing with reactive intermediates.

Automated synthesis platforms, which integrate continuous flow reactors with robotic systems and real-time analytics, could further revolutionize the production and use of this compound. Such systems can rapidly screen and optimize reaction conditions, accelerating the discovery of new reactions and applications. purdue.edu For multi-step syntheses involving this compound, a continuous flow approach can eliminate the need for isolation and purification of intermediates, leading to a more streamlined and efficient process. umontreal.ca

Feature of Continuous FlowAdvantage for this compound
Enhanced SafetyBetter control over reaction exotherms and containment of hazardous reagents. nih.gov
Improved EfficiencyHigher yields and selectivity due to precise control of reaction parameters. purdue.edu
ScalabilitySeamless transition from laboratory-scale synthesis to industrial production.
AutomationHigh-throughput screening of reaction conditions and automated multi-step synthesis. purdue.edu

Exploration of Novel Catalytic Systems for its Transformation

The reactivity of ketene acetals is often unlocked through the use of catalysts. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to expand the synthetic utility of this compound.

While traditional acid catalysts are commonly used, there is a growing interest in the development of more sophisticated catalytic systems. For instance, chiral catalysts can be employed to achieve enantioselective transformations, which is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov The development of catalytic asymmetric reactions involving this compound would be a significant breakthrough.

Transition metal catalysis also offers a wealth of opportunities. Palladium-catalyzed reactions, for example, have been shown to be effective for the formation of acetals and could potentially be adapted for novel transformations of this compound. organic-chemistry.org Furthermore, the use of organocatalysts, which are typically metal-free and environmentally benign, is a rapidly growing area of research that could provide new avenues for the activation of this ketene acetal. nih.gov

Catalyst TypePotential Reaction with this compoundDesired Outcome
Chiral Lewis AcidsAsymmetric aldol (B89426) or Michael additions.Enantiomerically enriched products.
Transition Metals (e.g., Pd, Au)Cross-coupling reactions, hydrofunctionalizations.Novel carbon-carbon and carbon-heteroatom bond formations.
OrganocatalystsEnantioselective additions to electrophiles.Metal-free, environmentally friendly asymmetric synthesis. nih.gov
PhotocatalystsRadical additions and cycloadditions.Access to new reaction pathways under mild conditions.

Expanding Reactivity Profiles with Novel Reaction Partners

The electron-rich nature of the double bond in this compound makes it a versatile nucleophile. A key area of future research will be to explore its reactivity with a wider range of electrophilic partners, leading to the synthesis of novel molecular architectures.

While reactions with standard electrophiles are well-established, there is potential to explore reactions with less conventional partners. For example, the reaction of ketene acetals with quinones has been reported, suggesting the possibility of engaging this compound in similar transformations to access complex aromatic structures.

Furthermore, the use of this compound in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, is an attractive strategy for increasing synthetic efficiency. The development of novel multicomponent reactions featuring this ketene acetal would be a significant contribution to the field of organic synthesis.

The participation of this compound in pericyclic reactions, such as Diels-Alder reactions, either as a diene or a dienophile, could also be further explored. While some conjugated ynones have been used as dienophiles in Diels-Alder reactions, the reactivity of ketene acetals in this context is less explored and could lead to the synthesis of highly functionalized cyclic systems. uib.noarkat-usa.org

Potential in Materials Science and Polymer Chemistry Applications (excluding physical properties)

The unique reactivity of ketene acetals also presents opportunities for their application in materials science and polymer chemistry. While this is a relatively unexplored area for acyclic ketene acetals like this compound, the behavior of related cyclic ketene acetals (CKAs) provides a strong indication of their potential.

CKAs have been shown to undergo radical ring-opening polymerization (RROP) to produce polyesters. rsc.org This process introduces ester linkages into the polymer backbone, which can impart biodegradability. The development of polymerization methods involving this compound could lead to the creation of novel polymers with tailored properties. For instance, its incorporation as a comonomer in radical polymerizations could introduce functional groups and potentially cleavable linkages into the polymer chain.

The electron-rich nature of this compound could also be exploited in the synthesis of functional materials. For example, it could be used as a monomer in the synthesis of polymers with specific electronic or optical properties. The development of "click" reactions, which are highly efficient and orthogonal, involving ketene acetals could further expand their utility in materials synthesis, for example, in the creation of well-defined polymer architectures or for the surface modification of materials. nih.gov

Application AreaPotential Role of this compoundResulting Material
Polymer SynthesisComonomer in radical polymerization.Functional polymers with tunable properties.
Biodegradable MaterialsIncorporation into polymer backbones to introduce cleavable linkages.Degradable polymers with potential biomedical or environmental applications.
Functional MaterialsMonomer for the synthesis of polymers with specific electronic or optical properties.Materials for electronics, sensors, or coatings.
Surface ModificationGrafting onto surfaces via "click" chemistry or other reactions.Modified surfaces with tailored hydrophilicity, reactivity, or other properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-diethoxy-2-methylprop-1-ene, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Compare methods such as acid-catalyzed elimination of diethyl acetals or alkoxyalkylation of allyl ethers. For example, acid catalysis (e.g., p-toluenesulfonic acid) can promote dehydration of diethyl acetals under reflux conditions .
  • Step 2 : Optimize temperature, solvent (e.g., toluene or THF), and catalyst loading using Design of Experiments (DoE) frameworks to maximize yield (>80%) and minimize side products (e.g., dimerization).
  • Step 3 : Validate purity via GC-MS or HPLC, referencing retention indices against known standards .

Q. How can spectroscopic techniques distinguish this compound from structurally similar enol ethers?

  • Methodology :

  • NMR : Analyze 1H^1H-NMR for characteristic vinyl ether protons (δ 4.5–5.5 ppm, split into doublets due to coupling with adjacent protons) and ethoxy groups (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.8 ppm for CH2_2) .
  • IR : Identify strong C-O-C stretches (~1100–1250 cm1^{-1}) and absence of carbonyl peaks to rule out ketone impurities .
  • Mass Spec : Confirm molecular ion [M+^+] at m/z 158 and fragmentation patterns (e.g., loss of ethoxy groups) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in the hydrolysis of this compound under acidic vs. basic conditions?

  • Methodology :

  • Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor hydrolysis rates. Acidic conditions typically follow an AAC_{AC}2 mechanism (protonation of oxygen, nucleophilic attack), while basic conditions may involve direct nucleophilic substitution .
  • Isotopic Labeling : Introduce 18O^{18}O or deuterium labels to track bond cleavage pathways .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to compare transition-state energies for competing pathways .

Q. How does the compound interact with heterogeneous catalysts in cross-coupling reactions, and what surface adsorption phenomena influence selectivity?

  • Methodology :

  • Surface Characterization : Use XPS or TEM to analyze catalyst surfaces (e.g., Pd/C) pre- and post-reaction to identify adsorption sites .
  • In Situ Spectroscopy : Employ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor real-time adsorption of the enol ether on catalyst surfaces .
  • Kinetic Isotope Effects : Compare reaction rates with deuterated substrates to elucidate rate-determining steps influenced by surface interactions .

Analytical and Safety Considerations

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound samples?

  • Methodology :

  • 2D-GC×GC : Use orthogonal separation phases (e.g., polar/non-polar columns) to enhance resolution of structurally similar ethers .
  • Chiral HPLC : Employ chiral stationary phases (e.g., cellulose derivatives) if stereoisomeric impurities are suspected .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Methodology :

  • Ventilation : Use fume hoods with >0.5 m/s face velocity to mitigate inhalation risks .
  • Thermal Stability : Conduct DSC (Differential Scanning Calorimetry) to assess exothermic decomposition risks above 150°C .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

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